molecular formula C13H10F3NO B11804557 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL

6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL

Cat. No.: B11804557
M. Wt: 253.22 g/mol
InChI Key: ABAOLMOAEHCOSA-UHFFFAOYSA-N
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Description

6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

6-methyl-4-[2-(trifluoromethyl)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C13H10F3NO/c1-8-6-9(7-12(18)17-8)10-4-2-3-5-11(10)13(14,15)16/h2-7H,1H3,(H,17,18)

InChI Key

ABAOLMOAEHCOSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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